4-[(Z)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]benzoic acid
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Overview
Description
4-[(Z)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]benzoic acid is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]benzoic acid typically involves multiple steps, including the formation of the furan ring and the introduction of the cyano and nitrophenyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods can vary depending on the specific requirements and available resources.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the nitro group can yield 4-[(Z)-1-cyano-2-[5-(2-aminophenyl)furan-2-yl]ethenyl]benzoic acid.
Scientific Research Applications
4-[(Z)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-[(Z)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The furan ring and nitrophenyl group can interact with enzymes and receptors, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
Pinacol boronic esters: Used in organic synthesis and have similar reactivity in coupling reactions.
Uniqueness
4-[(Z)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(Z)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c21-12-15(13-5-7-14(8-6-13)20(23)24)11-16-9-10-19(27-16)17-3-1-2-4-18(17)22(25)26/h1-11H,(H,23,24)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUBHORGVSHAOX-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C3=CC=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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